Pentaerythritol tetraacrylate

Polyacrylate emulsion Tensile strength Crosslinking modification

Formulators of waterborne coatings face trade-offs between mechanical durability and moisture resistance. PET4A resolves this at low loading. • 124% tensile strength increase (1.35→3.03 MPa) at just 1.0 wt% loading • Water absorption reduced to 4.7% without high crosslinker concentrations • Single-component matting: 60° gloss of 5.0, 84% transparency at 5 wt% • UV/EB-curable; photoinitiator-free rapid crosslinking yields hard coatings with superior scratch resistance. Supplied stabilized with MEHQ inhibitor; consistent quality for industrial R&D and scale-up.

Molecular Formula C17H20O8
Molecular Weight 352.3 g/mol
CAS No. 4986-89-4
Cat. No. B1205106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetraacrylate
CAS4986-89-4
Synonymspentaerythritol tetraacrylate
Molecular FormulaC17H20O8
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C
InChIInChI=1S/C17H20O8/c1-5-13(18)22-9-17(10-23-14(19)6-2,11-24-15(20)7-3)12-25-16(21)8-4/h5-8H,1-4,9-12H2
InChIKeyKNSXNCFKSZZHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Tetraacrylate: Monomer Overview


Pentaerythritol tetraacrylate (PET4A, also referred to as PETA) is a tetrafunctional acrylate ester monomer synthesized via esterification of pentaerythritol with four acrylic acid molecules, yielding a compound with four reactive acrylate functional groups and molecular weight of approximately 352.3 g/mol [1]. It appears as a colorless to slightly yellow transparent liquid or solid below 18°C, with density ranging from 1.16–1.19 g/mL at 25°C and refractive index of 1.465–1.49 . As a Class 4 photoinitiator-free crosslinking agent, PET4A undergoes rapid free-radical polymerization upon UV/EB irradiation or thermal initiation to form densely crosslinked thermoset networks characterized by high crosslink density and fast cure response .

PET4A vs. Triacrylate Analogs


Substituting PET4A with lower-functionality analogs such as pentaerythritol triacrylate (PET3A) or trimethylolpropane triacrylate (TMPTA) fundamentally alters the crosslinking architecture and resultant material properties. PET4A's four acrylate groups—versus three in PET3A and TMPTA—enable higher theoretical crosslink density, which translates directly to differentiated mechanical strength, thermal stability, and barrier properties [1]. However, crosslinking efficiency is system-dependent: in gamma-irradiated PLCL networks, crosslinking efficiency at 25 kGy follows PETA (PET3A) > PET4A > TMPTA, demonstrating that tetrafunctionality alone does not guarantee superior performance across all activation mechanisms [2]. The absence of residual hydroxyl groups in PET4A—unlike PET3A which retains one unreacted hydroxyl—eliminates chain-transfer events during polymerization, affecting cure kinetics and final network homogeneity [3].

PET4A Performance Evidence


Tensile Strength Enhancement

In a core-shell structured polyacrylate emulsion system synthesized with methyl methacrylate and butyl acrylate as main monomers, incorporation of 1.0 wt% PET4A as a crosslinking agent increased tensile strength at break from 1.35 MPa (unmodified baseline) to 3.03 MPa, representing a 124% improvement [1].

Polyacrylate emulsion Tensile strength Crosslinking modification

Thermal Stability Improvement

Thermogravimetric analysis of PET4A-modified polyacrylate emulsion films (1.0 wt% PET4A loading) demonstrated elevated weight loss temperatures across multiple degradation thresholds compared to unmodified controls: 5% weight loss temperature increased by 17°C, 10% weight loss temperature increased by 32°C, and 50% weight loss temperature increased by 45°C [1].

Thermal stability TGA Degradation temperature

Water Resistance Enhancement

In polyacrylate emulsion films, addition of 1.0 wt% PET4A as a crosslinking agent reduced water absorption capacity to 4.7% [1]. This represents a substantial improvement in hydrophobic barrier properties.

Water absorption Barrier properties Coating durability

Crosslinking Efficiency in PLCL Networks

In poly(L-lactide-co-ε-caprolactone) (PLCL) networks prepared via gamma irradiation under vacuum, crosslinking efficiency at 25 kGy decreased in the order: PETA (PET3A) > PET4A > TMPTA [1]. The average molecular weight between crosslinks (Mc) ranged from 2000 to 105 g/mol depending on crosslinking agent type and content.

Gamma irradiation crosslinking Biodegradable polymer Gel fraction

Tribological Performance in UV-Cured Coatings

In UV-curable hard coatings formulated with tetrafunctional urethane acrylates on polycarbonate substrates, increasing the content of pentaerythritol tetraacrylate (PET4A, referred to as PETA in the study) in the coating syrup produced better tribological properties across all hard coating series tested [1].

UV-curable hard coating Tribology Polycarbonate substrate

Self-Matting Gloss Control

In crosslinked acrylate self-matting coatings, increasing PET4A crosslinker concentration systematically decreased gloss values at incident angles of 20°, 60°, and 85° [1]. A PET film containing only 5 wt% PET4A achieved a gloss value of 5.0 at 60° incident angle while maintaining 84% transparency, demonstrating effective matting without sacrificing optical clarity.

Self-matting coating Gloss control Acrylate emulsion

PET4A Application Scenarios


High-Strength Waterborne Coatings

Formulators seeking to enhance mechanical durability and moisture barrier properties in waterborne polyacrylate coatings should prioritize PET4A at approximately 1.0 wt% loading. Under these conditions, tensile strength increases by 124% (from 1.35 MPa to 3.03 MPa) and water absorption declines to 4.7%, delivering quantifiable improvements without requiring high crosslinker concentrations [1].

Low-Gloss Self-Matting Coatings

PET4A enables single-component matting functionality in acrylate emulsion coatings. At 5 wt% loading, it achieves a 60° gloss value of 5.0 while preserving 84% transparency, eliminating the need for conventional matting agents that often compromise clarity or require additional formulation steps [1].

Wear-Resistant UV-Curable Coatings

In UV-curable hard coating formulations for polycarbonate or similar substrates, increasing PET4A content systematically improves tribological (wear and scratch resistance) properties. This positive dose-response relationship supports its use as a hardening reactive monomer where surface durability is the primary performance requirement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentaerythritol tetraacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.